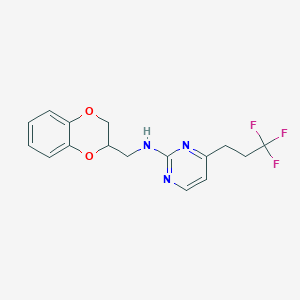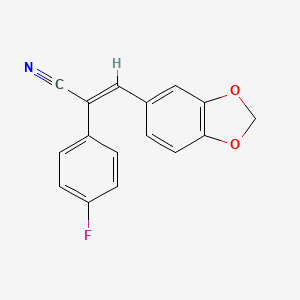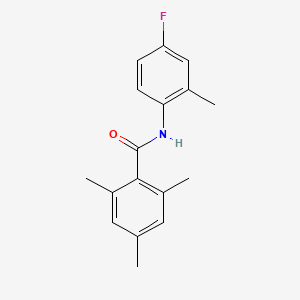![molecular formula C17H23N3O2S B5306168 1-methyl-9-[(phenylthio)acetyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5306168.png)
1-methyl-9-[(phenylthio)acetyl]-1,4,9-triazaspiro[5.5]undecan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MTAPA is a spirocyclic compound that has been synthesized for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. The compound has a unique structure that makes it an attractive target for research, and its potential applications have been explored in several studies.
Scientific Research Applications
MTAPA has been studied for its potential applications in several fields, including medicinal chemistry, biochemistry, and pharmaceuticals. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, MTAPA has been studied for its potential use as a diagnostic tool for various diseases.
Mechanism of Action
MTAPA exerts its biological effects through the inhibition of various enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The compound also interacts with various receptors in the brain, including the dopamine and serotonin receptors, leading to its potential applications in the treatment of neurological disorders.
Biochemical and physiological effects:
MTAPA has been shown to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. The compound has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
MTAPA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, the compound has several limitations, including its low bioavailability and potential toxicity at higher doses.
Future Directions
There are several future directions for research on MTAPA, including its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, further studies are needed to explore the compound's mechanism of action and its potential interactions with other drugs. Finally, the development of more efficient synthesis methods and purification techniques will be essential for the future applications of MTAPA in various fields.
In conclusion, MTAPA is a spirocyclic compound that has shown promising results in various scientific research applications, including medicinal chemistry, biochemistry, and pharmaceuticals. The compound's unique structure and potential applications make it an attractive target for future research, and further studies are needed to explore its full potential.
Synthesis Methods
The synthesis of MTAPA involves the reaction of 1,4,9-triazaundecane with 1-phenylthioacetyl chloride in the presence of methanol and sodium methoxide. The reaction proceeds through a spirocyclization process, resulting in the formation of MTAPA with a yield of approximately 50%. The purity of the synthesized compound can be improved through recrystallization and purification techniques.
properties
IUPAC Name |
1-methyl-9-(2-phenylsulfanylacetyl)-1,4,9-triazaspiro[5.5]undecan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-19-12-9-18-16(22)17(19)7-10-20(11-8-17)15(21)13-23-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKXFNDBCFFBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C12CCN(CC2)C(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5306090.png)
![N~4~-[4-(aminosulfonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5306100.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306103.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[(6-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5306106.png)
![methyl 4-(5-{[(3S*,4S*)-3,4-dihydroxy-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5306114.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-N-ethyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5306119.png)
![5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306125.png)
![{3-[(5-bromo-2-furoyl)amino]phenoxy}acetic acid](/img/structure/B5306130.png)





![3-{[(2-bromo-4-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5306179.png)